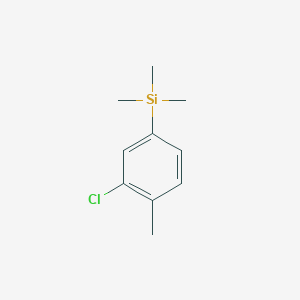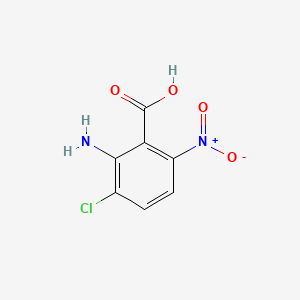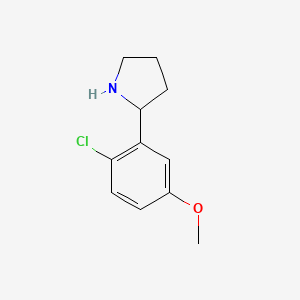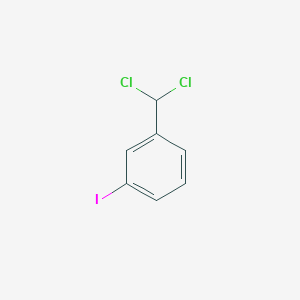
1-(Dichloromethyl)-3-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dichloromethyl)-3-iodobenzene is an organic compound with the molecular formula C7H5Cl2I It is a derivative of benzene, where the hydrogen atoms at positions 1 and 3 are substituted by dichloromethyl and iodine groups, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Dichloromethyl)-3-iodobenzene can be synthesized through several methods. One common approach involves the halogenation of 3-iodotoluene. The process typically includes the following steps:
Halogenation: 3-iodotoluene is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) to introduce the dichloromethyl group.
Reaction Conditions: The reaction is usually carried out at room temperature under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Dichloromethyl)-3-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The dichloromethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 1-(chloromethyl)-3-iodobenzene or 1-methyl-3-iodobenzene.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Formation of 1-(dichloromethyl)-3-aminobenzene or 1-(dichloromethyl)-3-thiobenzene.
Oxidation: Formation of 1-(dichloromethyl)-3-iodobenzaldehyde or 1-(dichloromethyl)-3-iodobenzoic acid.
Reduction: Formation of 1-(chloromethyl)-3-iodobenzene or 1-methyl-3-iodobenzene.
Applications De Recherche Scientifique
1-(Dichloromethyl)-3-iodobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is utilized in the preparation of advanced materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 1-(Dichloromethyl)-3-iodobenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The dichloromethyl and iodine groups can participate in various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding, which contribute to its biological activity.
Comparaison Avec Des Composés Similaires
1-(Chloromethyl)-3-iodobenzene: Similar structure but with one chlorine atom.
1-(Dichloromethyl)-4-iodobenzene: Similar structure but with the iodine atom at the para position.
1-(Dichloromethyl)-3-bromobenzene: Similar structure but with a bromine atom instead of iodine.
Uniqueness: 1-(Dichloromethyl)-3-iodobenzene is unique due to the presence of both dichloromethyl and iodine groups, which impart distinct reactivity and properties
Conclusion
This compound is a valuable compound in organic chemistry with diverse applications in synthesis, medicinal chemistry, and material science. Its unique chemical structure and reactivity make it a subject of interest for further research and development.
Propriétés
Formule moléculaire |
C7H5Cl2I |
|---|---|
Poids moléculaire |
286.92 g/mol |
Nom IUPAC |
1-(dichloromethyl)-3-iodobenzene |
InChI |
InChI=1S/C7H5Cl2I/c8-7(9)5-2-1-3-6(10)4-5/h1-4,7H |
Clé InChI |
ZPTBUQJNDFLVSX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)I)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl (R)-3-[Benzyl(methyl)amino]-2-hydroxypropanoate](/img/structure/B13689194.png)

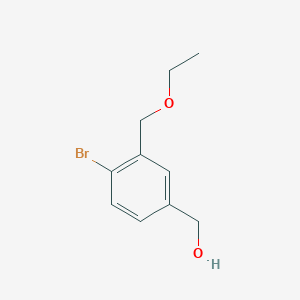
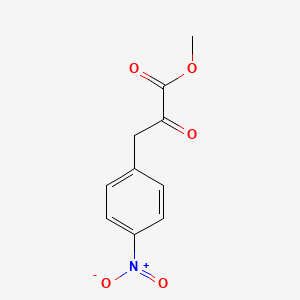
![5-Bromo-4-[2-methoxy-4-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13689227.png)
![2-[4-(3-Bromophenyl)butanoyl]-N-ethylhydrazinecarboxamide](/img/structure/B13689237.png)
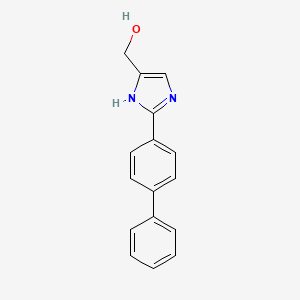
![2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B13689272.png)

